![molecular formula C15H14N6O2 B3896128 7,9-dimethyl-3-phenyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 52598-30-8](/img/structure/B3896128.png)
7,9-dimethyl-3-phenyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Descripción general
Descripción
7,9-dimethyl-3-phenyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione, also known as DPTP, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. DPTP belongs to the class of purine derivatives and has been synthesized using various methods in the laboratory.
Mecanismo De Acción
The exact mechanism of action of 7,9-dimethyl-3-phenyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. It also inhibits the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exert a variety of biochemical and physiological effects on cells. It has been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. In addition, this compound has been shown to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7,9-dimethyl-3-phenyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit potent biological activity at low concentrations, making it a cost-effective option for drug development. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments that accurately assess its biological activity.
Direcciones Futuras
There are several future directions for research on 7,9-dimethyl-3-phenyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione. One area of interest is the development of new drug formulations that improve its solubility and bioavailability. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by this compound, which could provide insight into its mechanism of action. Additionally, there is potential for the use of this compound in combination with other drugs or therapies to enhance its antitumor activity. Finally, further studies are needed to assess the safety and efficacy of this compound in vivo, which could pave the way for its use in clinical trials.
Aplicaciones Científicas De Investigación
7,9-dimethyl-3-phenyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been found to possess anti-inflammatory, antioxidant, and antiviral properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
7,9-dimethyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c1-19-12-11(13(22)20(2)15(19)23)21-8-10(17-18-14(21)16-12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPHNBMCCFBBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NNC3=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325876 | |
| Record name | NSC521022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52598-30-8 | |
| Record name | NSC521022 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC521022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



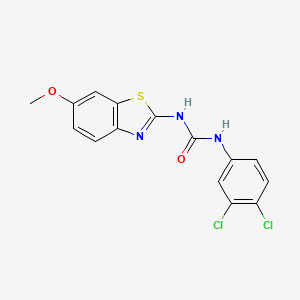
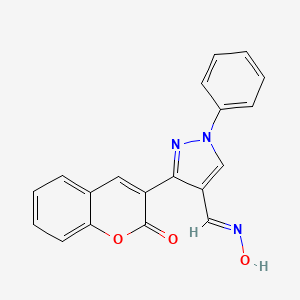
![N-(3,4-dimethylphenyl)-N-[4-({2-[4-(3-thietanyloxy)benzylidene]hydrazino}carbonyl)benzyl]methanesulfonamide](/img/structure/B3896063.png)

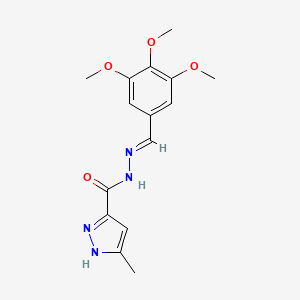
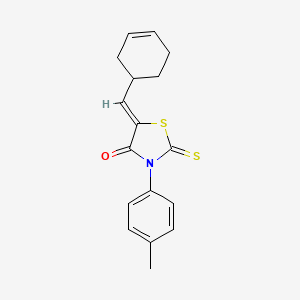
![2-(4-nitrophenyl)-5-propyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3896086.png)
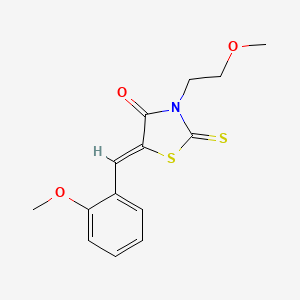
![1-(3-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B3896095.png)
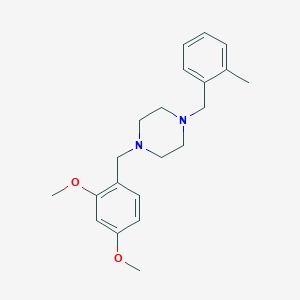
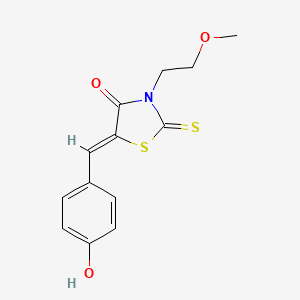
![3-{3-(4-bromophenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3896121.png)
![N-(3-{2-[(1R*,2R*,4S*)-bicyclo[2.2.1]hept-2-ylamino]-2-oxoethoxy}phenyl)propanamide](/img/structure/B3896131.png)
![2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B3896138.png)